Z-Gly-Ala-Met-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

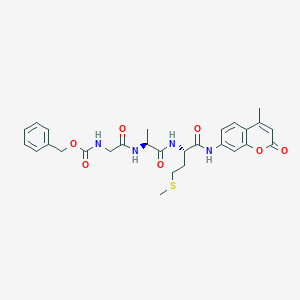

Z-Gly-Ala-Met-AMC is a useful research compound. Its molecular formula is C28H32N4O7S and its molecular weight is 568.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Z-Gly-Ala-Met-AMC (C28H32N4O7S) is a fluorogenic substrate where AMC (7-amino-4-methylcoumarin) serves as a fluorescent reporter group. The compound is designed to be cleaved by specific proteases, releasing the fluorescent AMC moiety, which can be quantitatively measured. This property makes it invaluable for studying protease activity in vitro and in vivo.

Biochemical Assays

1. Protease Activity Measurement

this compound is primarily utilized in assays to monitor protease activity. It has been shown to be effective in detecting the activity of various proteolytic enzymes, including caspases and cathepsins. The release of AMC upon cleavage allows for real-time monitoring of enzyme activity:

- Sensitivity : Assays using this compound can detect as low as 10-20 compromised cells per well in a 96-well plate format .

- Applications : It is particularly useful for assessing cell viability and cytotoxicity in cancer research by measuring the activity of apoptosis-related proteases .

2. Neurobiological Studies

Research has indicated that this compound can inhibit the amyloidogenic processing of β-amyloid peptides, which are implicated in Alzheimer's disease. This inhibition may reduce the formation of amyloid plaques, making it a candidate for further studies in neurodegenerative disease models .

Data Tables

Case Studies

Case Study 1: Cell Viability Assays

In a study assessing the cytotoxic effects of various compounds on HeLa cells, this compound was employed to measure caspase-3/7 activity. The results demonstrated a clear correlation between increased caspase activity and decreased fluorescence signal from AMC, indicating effective apoptosis induction .

Case Study 2: Neurodegenerative Disease Research

A recent investigation utilized this compound to explore its inhibitory effects on β-secretase activity involved in amyloid precursor protein processing. The findings suggested that this compound could significantly reduce β-amyloid levels in cellular models, highlighting its therapeutic potential for Alzheimer's disease .

Propriétés

Numéro CAS |

201928-39-4 |

|---|---|

Formule moléculaire |

C28H32N4O7S |

Poids moléculaire |

568.6 g/mol |

Nom IUPAC |

benzyl N-[2-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H32N4O7S/c1-17-13-25(34)39-23-14-20(9-10-21(17)23)31-27(36)22(11-12-40-3)32-26(35)18(2)30-24(33)15-29-28(37)38-16-19-7-5-4-6-8-19/h4-10,13-14,18,22H,11-12,15-16H2,1-3H3,(H,29,37)(H,30,33)(H,31,36)(H,32,35)/t18-,22-/m0/s1 |

Clé InChI |

UJLOGGPANQIDLV-AVRDEDQJSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Séquence |

GAM |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.